molecular formula C15H10ClF3NNaO4 B1261150 Haloxyfop-sodium CAS No. 69806-86-6

Haloxyfop-sodium

Cat. No.: B1261150
CAS No.: 69806-86-6
M. Wt: 383.68 g/mol
InChI Key: DUZVBQWEFKXWJM-UHFFFAOYSA-M
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Description

Haloxyfop-sodium is an aryloxyphenoxypropionic acid herbicide used primarily for the control of annual and perennial grass weeds. It is a post-emergence herbicide, meaning it is applied after the weeds have emerged from the soil. This compound is known for its effectiveness in controlling a wide range of grass species in various crops, including broad-leaf crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

Haloxyfop-sodium can be synthesized through several chemical routes. One common method involves the reaction of hydroquinone with ®-2-bromomethyl-3-chloro-5-trifluoromethylpyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by first synthesizing the intermediate compound through a series of controlled reactions. The intermediate is then subjected to further reactions under specific conditions to produce the final product. The process involves stringent quality control measures to ensure the purity and effectiveness of the herbicide .

Chemical Reactions Analysis

Types of Reactions

Haloxyfop-sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .

Scientific Research Applications

Haloxyfop-sodium has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving aryloxyphenoxypropionic acid herbicides.

    Biology: It is used to study the effects of herbicides on plant physiology and biochemistry.

    Medicine: Research is being conducted to explore its potential use in developing new therapeutic agents.

    Industry: It is widely used in agriculture for weed control in various crops

Mechanism of Action

Haloxyfop-sodium exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACCase, this compound disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds .

Comparison with Similar Compounds

Similar Compounds

  • Diclofop-methyl
  • Fluazifop-p-butyl
  • Quizalofop-p-ethyl

Uniqueness

Haloxyfop-sodium is unique among similar compounds due to its high selectivity and effectiveness in controlling a broad spectrum of grass weeds. Its ability to inhibit ACCase with high specificity makes it a valuable tool in agricultural weed management .

Properties

IUPAC Name

sodium;2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4.Na/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19;/h2-8H,1H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZVBQWEFKXWJM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69806-34-4 (Parent)
Record name Haloxyfop-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20990075
Record name Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69806-86-6
Record name Haloxyfop-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOXYFOP-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8926AE2C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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